3-Amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class. This compound is characterized by its azetidinone core, which is a four-membered lactam ring, substituted with a 4-chlorophenyl group, a 3-methoxyphenyl group, and an amino group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Core: The azetidinone core can be synthesized through a , which involves the of an imine with a ketene.
Substitution Reactions: The 4-chlorophenyl and 3-methoxyphenyl groups are introduced through nucleophilic substitution reactions, where appropriate aryl halides react with the azetidinone core.
Amination: The amino group is introduced through amination reactions, often using ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Oxo derivatives of the azetidinone ring.
Reduction: Azetidine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-Amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: It is used in biological assays to study enzyme inhibition and receptor binding.
Industry: The compound is explored for its potential use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s azetidinone core is known to inhibit certain enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(4-fluorophenyl)-4-(3-methoxyphenyl)azetidin-2-one
- 3-Amino-1-(4-bromophenyl)-4-(3-methoxyphenyl)azetidin-2-one
- 3-Amino-1-(4-methylphenyl)-4-(3-methoxyphenyl)azetidin-2-one
Uniqueness
3-Amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and biological activity, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C16H15ClN2O2 |
---|---|
Molecular Weight |
302.75 g/mol |
IUPAC Name |
3-amino-1-(4-chlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C16H15ClN2O2/c1-21-13-4-2-3-10(9-13)15-14(18)16(20)19(15)12-7-5-11(17)6-8-12/h2-9,14-15H,18H2,1H3 |
InChI Key |
PGFWIVGNULGNBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(C(=O)N2C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.